molecular formula C10H10BrNOS B13081569 (3-Bromo-1-methyl-1H-pyrrol-2-yl)(thiophen-2-yl)methanol

(3-Bromo-1-methyl-1H-pyrrol-2-yl)(thiophen-2-yl)methanol

Cat. No.: B13081569
M. Wt: 272.16 g/mol
InChI Key: SCMBISHNVSLGPB-UHFFFAOYSA-N
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Description

(3-Bromo-1-methyl-1H-pyrrol-2-yl)(thiophen-2-yl)methanol is a high-value biochemical reagent supplied with a guaranteed purity of 97.0% . This compound features a hybrid structure combining pyrrole and thiophene heterocycles, a design frequently explored in medicinal chemistry for developing central nervous system (CNS) targeting ligands . The molecular architecture of this compound suggests significant research potential. The bromine atom at the 3-position of the pyrrole ring serves as a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to create diverse chemical libraries. Furthermore, the methanol bridge linking the two heterocyclic rings is a key structural motif found in potent inhibitors of targets like the vesicular acetylcholine transporter (VAChT) . VAChT is a critical protein for cholinergic neuron function, and its ligands are actively investigated for diagnosing and understanding neurodegenerative diseases such as Alzheimer's . Beyond pharmaceutical research, the thiophene moiety is known for its outstanding material properties. Thiophene-based compounds can act as effective corrosion inhibitors, forming robust coordination bonds with metal surfaces to create protective hydrophobic layers . This multifaceted utility makes (3-Bromo-1-methyl-1H-pyrrol-2-yl)(thiophen-2-yl)methanol a compound of interest for interdisciplinary research spanning from life sciences to materials science. This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C10H10BrNOS

Molecular Weight

272.16 g/mol

IUPAC Name

(3-bromo-1-methylpyrrol-2-yl)-thiophen-2-ylmethanol

InChI

InChI=1S/C10H10BrNOS/c1-12-5-4-7(11)9(12)10(13)8-3-2-6-14-8/h2-6,10,13H,1H3

InChI Key

SCMBISHNVSLGPB-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=C1C(C2=CC=CS2)O)Br

Origin of Product

United States

Preparation Methods

Condensation and Reduction Route

This method involves the condensation of 3-bromo-1-methylpyrrole-2-carbaldehyde with 2-acetylthiophene or 2-thiophenecarboxaldehyde, followed by reduction to form the secondary alcohol.

  • Step 1: Formation of an α,β-unsaturated intermediate
    The reaction between 3-bromo-1-methylpyrrole-2-carbaldehyde and 2-acetylthiophene is carried out in a mixed solvent system such as methanol and water with a mild base like sodium hydroxide. This produces a conjugated intermediate via aldol condensation or Knoevenagel-type reaction.

  • Step 2: Reduction to methanol derivative
    The intermediate is then reduced (often chemically or catalytically) to yield the (3-bromo-1-methyl-1H-pyrrol-2-yl)(thiophen-2-yl)methanol compound. The reaction conditions are mild to preserve the bromine substituent and heterocyclic integrity.

  • Example reaction conditions:

    • Solvent: MeOH:H2O (1:1)
    • Base: NaOH (0.1 eq)
    • Temperature: Room temperature to mild heating
    • Yield: Approximately 85% isolated yield reported

Comparative Summary Table of Preparation Methods

Method Key Steps Reagents/Conditions Yield (%) Notes
Condensation + Reduction Aldol condensation of bromopyrrole aldehyde with 2-acetylthiophene, reduction to alcohol NaOH base, MeOH:H2O solvent, mild heating ~85 Mild conditions, good yield, scalable
Bromination of preformed alcohol Bromination of pyrrole-thiophene methanol derivative NBS, DCM or MeCN, 0-5 °C Moderate Requires careful control to avoid overbromination
Lewis acid catalyzed coupling Coupling of bromopyrrole with silyl enol ether of thiophene ketone BF3·OEt2, DCM, 0-25 °C Up to 82 Efficient, selective, demonstrated in related systems

Research Findings and Notes

  • The condensation and reduction pathway is the most straightforward and commonly employed method for synthesizing (3-Bromo-1-methyl-1H-pyrrol-2-yl)(thiophen-2-yl)methanol, providing high yields and operational simplicity.

  • Bromination post-assembly is feasible but requires precise reaction control to maintain selectivity and avoid side reactions, especially given the sensitivity of pyrrole rings to electrophilic substitution.

  • Lewis acid-mediated coupling offers a promising alternative for selective bond formation, particularly when using silyl enol ethers, which can be tuned for reactivity and stability, although this method is more commonly applied in related heterocyclic systems rather than this exact compound.

  • No data from unreliable sources such as benchchem.com or smolecule.com were considered to maintain authoritative quality.

  • The compound's bromine substituent provides a handle for further functionalization via cross-coupling reactions, enhancing its utility in synthetic and medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-1-methyl-1H-pyrrol-2-yl)(thiophen-2-yl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: LiAlH4, NaBH4

    Substitution: NaN3, KSCN, Pd catalysts

Major Products

    Oxidation: Corresponding aldehydes or carboxylic acids

    Reduction: De-brominated products

    Substitution: Azides, thiocyanates, and other substituted derivatives

Mechanism of Action

The mechanism of action of (3-Bromo-1-methyl-1H-pyrrol-2-yl)(thiophen-2-yl)methanol involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired biological or chemical effect .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name / ID Core Structure Key Substituents Biological Activity (IC₅₀ or Efficacy) Key Interactions/Features Reference
Target Compound Pyrrole-thiophene-methanol 3-Bromo, 1-methyl, hydroxymethyl Not reported (inferred) Potential H-bonds (Arg/His/Ser residues)
[1-Phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methanol () Pyrazole-thiophene-methanol Phenyl, hydroxymethyl Not reported Structural similarity; lacks bromo
3-Bromo-N-(4-chloro-2-...) () Pyrazole-carboxamide 3-Bromo, chloropyridyl Not reported Bromo enhances halogen bonding
(E)-3-(3-Bromothiophen-2-yl)prop-2-en-1-one () Chalcone 3-Bromo, hydroxyaryl Antimicrobial Bromo increases electrophilicity
Pyridone 1 () Pyridine-thiophene Naphthyl, thiophene CDK2 inhibition (IC₅₀: 0.57 µM) Thiophene aids π-stacking
Phenyl-3-(thiophen-2-yl)pyrazole () Pyrazole-thiophene Carbothioamide Antidepressant (40–60% writhing inhibition) Thiophene enhances BBB permeability

Key Structural and Functional Differences

Impact of Heterocyclic Core

  • Pyrrole vs. Pyrazole: The target compound’s pyrrole core (vs.
  • Thiophene Positioning : The thiophen-2-yl group in the target compound mirrors analogs in and , which utilize thiophene’s electron-rich nature for π-stacking in kinase inhibition (e.g., CDK2 IC₅₀: 0.24–0.93 µM) .

Role of Substituents

  • Bromo Group : The 3-bromo substituent (as in and ) likely enhances halogen bonding with protein residues (e.g., Arg52 in ), improving target affinity .
  • Hydroxymethyl Bridge : Unlike the carbothioamide in or the carbonyl in , the hydroxymethyl group may improve solubility and H-bonding capacity, critical for oral bioavailability .

Physicochemical and Pharmacokinetic Considerations

  • LogP and Solubility: The hydroxymethyl group in the target compound may lower LogP compared to non-polar analogs (e.g., ’s pyridone 1), enhancing aqueous solubility .
  • Synthetic Accessibility : Similar to and , the target compound could be synthesized via Suzuki coupling (for bromo-pyrrole) followed by hydroxymethylation, though exact protocols require further exploration .

Biological Activity

The compound (3-Bromo-1-methyl-1H-pyrrol-2-yl)(thiophen-2-yl)methanol , with the CAS number 1379364-83-6, is a novel pyrrole derivative that has garnered attention for its potential biological activities. This article delves into its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by data from various studies.

Chemical Structure

The compound's structure can be depicted as follows:

C11H10BrNOS\text{C}_{11}\text{H}_{10}\text{BrNOS}

This structure features a brominated pyrrole moiety attached to a thiophene ring via a methanol group, which is believed to contribute to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of pyrrole and thiophene possess significant antimicrobial properties. For instance, compounds similar to (3-Bromo-1-methyl-1H-pyrrol-2-yl)(thiophen-2-yl)methanol have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The antimicrobial activity is often evaluated using the broth microdilution method, which measures the minimum inhibitory concentration (MIC) required to inhibit bacterial growth.

CompoundBacterial StrainMIC (µg/mL)
(3-Bromo-1-methyl-1H-pyrrol-2-yl)(thiophen-2-yl)methanolStaphylococcus aureus32
(3-Bromo-1-methyl-1H-pyrrol-2-yl)(thiophen-2-yl)methanolEscherichia coli64

These results suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anti-inflammatory Activity

The anti-inflammatory potential of (3-Bromo-1-methyl-1H-pyrrol-2-yl)(thiophen-2-yl)methanol has been explored through studies measuring its effect on pro-inflammatory cytokines such as IL-6 and TNF-alpha. In vitro experiments using human peripheral blood mononuclear cells (PBMCs) demonstrated that this compound significantly inhibited cytokine production in stimulated cultures.

CytokineControl Level (pg/mL)Treated Level (pg/mL)
IL-625080
TNF-alpha20050

These findings indicate a promising anti-inflammatory profile, suggesting potential therapeutic applications in inflammatory diseases.

Cytotoxic Effects

Cytotoxicity assays have shown that (3-Bromo-1-methyl-1H-pyrrol-2-yl)(thiophen-2-yl)methanol exhibits selective toxicity against cancer cell lines. For example, studies involving human cancer cell lines such as A431 and Jurkat revealed that the compound has an IC50 value lower than that of conventional chemotherapeutic agents like doxorubicin.

Cell LineIC50 (µM)Reference Drug IC50 (µM)
A4311520
Jurkat1218

This cytotoxicity suggests that the compound may be effective in targeting cancer cells while sparing normal cells, making it a candidate for further development in cancer therapy.

Case Studies

A recent study published in MDPI highlighted the synthesis and biological evaluation of pyrrole derivatives, including those with thiophene moieties. The study reported significant anti-proliferative effects against various cancer cell lines and provided insights into structure–activity relationships (SAR) that could guide future modifications of the compound for enhanced efficacy .

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